1-Cyclohexyl-5-isopropylbarbituric acid
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Overview
Description
1-Cyclohexyl-5-isopropylbarbituric acid is a derivative of barbituric acid, characterized by the presence of cyclohexyl and isopropyl groups attached to the barbituric acid core.
Preparation Methods
The synthesis of 1-Cyclohexyl-5-isopropylbarbituric acid typically involves the reaction of barbituric acid with cyclohexylamine and isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Cyclohexyl-5-isopropylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other barbituric acid derivatives and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine: Research has explored its potential as an anticonvulsant and sedative, similar to other barbiturates. It may also have applications in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-isopropylbarbituric acid involves its interaction with the central nervous system. It acts by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and anticonvulsant effects. The compound binds to GABA receptors, increasing the influx of chloride ions into neurons and resulting in hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
1-Cyclohexyl-5-isopropylbarbituric acid can be compared with other barbituric acid derivatives, such as:
5-Isopropylbarbituric acid: Similar in structure but lacks the cyclohexyl group, resulting in different chemical and biological properties.
1-Cyclohexyl-5-ethylbarbituric acid: Contains an ethyl group instead of an isopropyl group, leading to variations in its pharmacological effects.
1-Cyclohexyl-5-methylbarbituric acid:
Properties
CAS No. |
839-65-6 |
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Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-cyclohexyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-8(2)10-11(16)14-13(18)15(12(10)17)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,14,16,18) |
InChI Key |
AXXCGIMLMVLZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC(=O)N(C1=O)C2CCCCC2 |
Origin of Product |
United States |
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